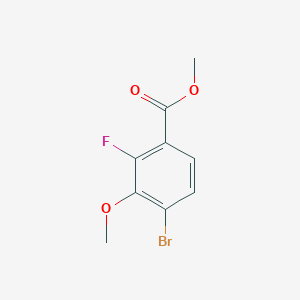

4-Bromo-2-fluoro-3-methoxy-benzoic acid methyl ester

CAS No.: 908248-31-7

Cat. No.: VC4586222

Molecular Formula: C9H8BrFO3

Molecular Weight: 263.062

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 908248-31-7 |

|---|---|

| Molecular Formula | C9H8BrFO3 |

| Molecular Weight | 263.062 |

| IUPAC Name | methyl 4-bromo-2-fluoro-3-methoxybenzoate |

| Standard InChI | InChI=1S/C9H8BrFO3/c1-13-8-6(10)4-3-5(7(8)11)9(12)14-2/h3-4H,1-2H3 |

| Standard InChI Key | QZTZFGXVYPYHCG-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1F)C(=O)OC)Br |

Introduction

Structural and Nomenclatural Characteristics

The IUPAC name methyl 4-bromo-2-fluoro-3-methoxybenzoate unambiguously defines its structure: a benzoate ester derivative with substituents at the 2-, 3-, and 4-positions. The SMILES notation (COC1=C(C=CC(=C1F)C(=O)OC)Br) and InChIKey (QZTZFGXVYPYHCG-UHFFFAOYSA-N) provide machine-readable descriptors for chemical databases.

Table 1: Fundamental Identifiers

| Property | Value |

|---|---|

| CAS No. | 908248-31-7 |

| Molecular Formula | C₉H₈BrFO₃ |

| Molecular Weight | 263.062 g/mol |

| IUPAC Name | Methyl 4-bromo-2-fluoro-3-methoxybenzoate |

| SMILES | COC1=C(C=CC(=C1F)C(=O)OC)Br |

The benzene ring’s substitution pattern creates distinct electronic effects:

-

Bromine at position 4 acts as a strong electron-withdrawing group, facilitating nucleophilic aromatic substitution.

-

Fluorine at position 2 enhances ring electron deficiency, directing electrophilic attacks to meta positions.

-

Methoxy at position 3 contributes steric bulk and moderate electron donation through resonance.

Physicochemical Properties

While experimental solubility data remain unpublished, computational predictions suggest moderate lipophilicity (LogP ≈ 2.69) . The compound’s density is estimated at 1.7±0.1 g/cm³, with a boiling point of 331.0±42.0°C at atmospheric pressure .

Table 2: Predicted Physicochemical Parameters

| Property | Value |

|---|---|

| Density | 1.7±0.1 g/cm³ |

| Boiling Point | 331.0±42.0°C |

| LogP | 2.69 |

| Vapor Pressure | 0.0±0.8 mmHg (25°C) |

The low vapor pressure indicates limited volatility, favoring its use in high-temperature reactions. Chromatographic retention times in reverse-phase HPLC systems are likely influenced by bromine’s polarizability and the ester group’s hydrophobicity.

Synthetic Methodologies

Bromination and Fluorination Strategies

Synthesis typically begins with 3-methoxybenzoic acid, undergoing sequential halogenation. Bromination via N-bromosuccinimide (NBS) in dichloromethane introduces the 4-bromo substituent, followed by fluorination using Selectfluor™ at position 2.

Esterification Techniques

The carboxylic acid intermediate is methylated using dimethyl sulfate (DMS) or iodomethane in the presence of potassium carbonate. Yields exceeding 70% are achievable under anhydrous conditions.

Key Reaction:

Applications in Organic Synthesis

Cross-Coupling Reactions

The bromine atom serves as a versatile handle for Suzuki-Miyaura couplings with aryl boronic acids, enabling biaryl formation. For example:

Such reactions are pivotal in constructing drug candidates like kinase inhibitors.

Nucleophilic Aromatic Substitution

Fluorine’s strong electron-withdrawing effect activates the ring for displacement by amines or thiols, yielding 4-amino- or 4-thioether analogs.

Ester Hydrolysis

The methyl ester undergoes saponification to 4-bromo-2-fluoro-3-methoxybenzoic acid, a precursor for amides or acyl chlorides .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

-

δ 3.90 (s, 3H, OCH₃),

-

δ 3.85 (s, 3H, COOCH₃),

-

δ 7.20–7.80 (m, 3H, aromatic).

-

Mass Spectrometry

The molecular ion peak at m/z 263 (M⁺) confirms the molecular weight, with fragmentation patterns dominated by Br loss (m/z 184).

Future Directions

-

Biological Screening: Testing against cancer cell lines and microbial pathogens.

-

Process Optimization: Developing continuous-flow bromination to improve yield.

-

Derivatization: Exploring ionic liquid forms for green chemistry applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume